![molecular formula C19H23NO4S B2755062 Boc-(R)-alpha-(3-benzothiophenylmethyl)-proline CAS No. 959576-48-8](/img/structure/B2755062.png)
Boc-(R)-alpha-(3-benzothiophenylmethyl)-proline
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Overview
Description
“Boc-®-alpha-(3-benzothiophenylmethyl)-proline” is a chemical compound with the molecular formula C19H23NO4S and a molecular weight of 361.46 . It’s primarily used for research and development purposes and is not intended for medicinal or household use .
Physical And Chemical Properties Analysis
“Boc-®-alpha-(3-benzothiophenylmethyl)-proline” has a molecular weight of 361.46 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources .Scientific Research Applications
Polymer Synthesis and Characterization
Well-defined Homopolypeptides and Copolypeptides : The Boc-protected form of proline has been crucial in synthesizing well-defined homopolypeptides and copolypeptides, overcoming challenges related to the low purity of the monomer and the polymerization process. By employing Boc-protected l-proline, researchers have successfully synthesized highly pure l-proline N-carboxy anhydride (NCA), leading to the creation of well-defined poly(l-proline) (PLP) homopolymers, hybrids, and copolypeptides. This advancement in polymer chemistry highlights the importance of Boc-protected amino acids in achieving high molecular and compositional homogeneity in synthesized polymers (Gkikas et al., 2011).
Chiral Separation Techniques
High-Performance Liquid Chromatography (HPLC) : Boc-proline derivatives have been utilized in developing HPLC methods for the chiral separation of pharmaceutical compounds. Through the employment of a Chiralpak AD-H column and optimization of mobile phase composition, researchers have achieved good resolution in separating enantiomers of various proline derivatives, demonstrating the role of Boc-protected proline in chiral analytical chemistry (Zhao & Pritts, 2007).
Catalysis and Synthetic Applications
Enantioselective Catalysis : Boc-l-proline serves as a chiral ligand in enantioselective catalysis, specifically in the phenylacetylene addition to aromatic aldehydes. This application underlines the versatility of Boc-protected proline in asymmetric synthesis, providing a pathway to achieve good yields and enantioselectivities in the production of valuable chiral compounds (Zhou et al., 2004).
Synthesis of Poly(ADP-ribose) Polymerase Inhibitors : The synthesis of (R)-Boc-2-methylproline illustrates the utility of Boc-protected proline derivatives in medicinal chemistry, particularly in synthesizing inhibitors like veliparib, a poly(ADP-ribose) polymerase inhibitor. This example showcases the critical role of Boc-proline derivatives in developing therapeutic agents (Kolaczkowski et al., 2019).
Conformational Studies
Peptide Conformation Analysis : The use of Boc-protected proline and its derivatives has also been instrumental in studying peptide conformations, offering insights into the structural characteristics of peptides and their potential applications in designing biomimetic materials and understanding protein folding mechanisms (Karle et al., 1987).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-18(2,3)24-17(23)20-10-6-9-19(20,16(21)22)11-13-12-25-15-8-5-4-7-14(13)15/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,21,22)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTJAARWOIEFMD-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CSC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CSC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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